molecular formula C20H25N3O5S B2748606 1-{1-[3-(Benzenesulfonyl)propanoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione CAS No. 2097916-79-3

1-{1-[3-(Benzenesulfonyl)propanoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione

Cat. No. B2748606
M. Wt: 419.5
InChI Key: YCFKWNQSBVVUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in many pharmaceuticals and plays a significant role in drug design .


Chemical Reactions Analysis

The synthesis of piperidine derivatives involves various intra- and intermolecular reactions . These can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Approaches : Various synthetic methods have been developed for creating piperidine and imidazolidine derivatives, which are essential for pharmaceutical chemistry. For example, a method for synthesizing spiropyrrolidines through regioselective 1,3-dipolar cycloaddition reactions involving azomethine ylide, generated from benzo[b]thiophene-2,3-dione and piperidine 2-carboxylic acid, has been reported to yield compounds with potential therapeutic applications (Verma et al., 2009).

  • Structural Characterization : The stereochemical composition and spatial structure of piperidine-4-spiro-imidazolidine diones have been elucidated using NMR data, underscoring the importance of detailed structural analysis in the development of pharmacologically active compounds (Unkovskii et al., 1994).

Potential Medicinal Chemistry Applications

  • Antimicrobial Evaluation : Compounds featuring piperidine and imidazolidine cores have been evaluated for their antimicrobial properties, suggesting that derivatives of the query compound could also find use in developing new antimicrobial agents. For instance, new thiazacridine agents with a piperidine moiety have shown promising antitumor activity, indicating the potential of these structural frameworks in cancer therapy (Chagas et al., 2017).

  • Chemical Properties and Reactivity : The chemical reactivity and properties of related compounds, such as their synthesis under microwave irradiation without solvent, highlight the versatility of these molecular frameworks in facilitating efficient and eco-friendly synthetic routes (Yang et al., 2003).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. As it is intended for research use only, it should be handled with appropriate safety measures.

Future Directions

Piperidine derivatives, including this compound, continue to be an area of interest in the pharmaceutical industry . The development of new synthesis methods and the discovery of new pharmacological applications are potential future directions .

properties

IUPAC Name

1-[1-[3-(benzenesulfonyl)propanoyl]piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c24-18(10-13-29(27,28)17-4-2-1-3-5-17)21-11-8-15(9-12-21)22-14-19(25)23(20(22)26)16-6-7-16/h1-5,15-16H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFKWNQSBVVUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[3-(Benzenesulfonyl)propanoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione

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